Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate
Description
Properties
CAS No. |
920511-15-5 |
|---|---|
Molecular Formula |
C14H10FNO3 |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H10FNO3/c1-19-14(18)13-11(3-2-6-16-13)9-4-5-10(8-17)12(15)7-9/h2-8H,1H3 |
InChI Key |
ZBENYIVJERUTID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
One of the prominent methods for synthesizing methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate involves nucleophilic aromatic substitution (NAS). This method is particularly effective for introducing fluorine into aromatic systems.
- Starting Material: Methyl 3-nitropyridine-4-carboxylate is used as a precursor.
- Reagents: The reaction typically employs cesium fluoride (CsF) as the fluoride source and dimethyl sulfoxide (DMSO) as the solvent.
- Reaction Conditions: The mixture is heated under reflux conditions for a specified duration.
- The yield of the final product can vary, with reported yields around 38% under optimized conditions.
- Characterization techniques such as $$^{1}H$$-NMR, $$^{13}C$$-NMR, and $$^{19}F$$-NMR are employed to confirm the structure and purity of the product.
Data Table: Nucleophilic Aromatic Substitution Results
| Step | Reactant | Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | 120 °C | 90 min | 38 |
Condensation Reactions
Another method for preparing this compound involves condensation reactions where the pyridine core is formed through cyclization of suitable precursors.
- Starting Materials: Typically involves an aldehyde like 3-fluoro-4-formylphenol and a pyridine derivative.
- Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
- Reaction Conditions: The reaction may occur under mild heating or reflux conditions.
- Condensation reactions can yield varying results depending on the specific reagents and conditions used.
- Characterization is similarly performed using spectroscopic methods to verify the formation of the desired compound.
Data Table: Condensation Reaction Results
| Step | Reactant A | Reactant B | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 3-fluoro-4-formylphenol | Pyridine derivative | Acid/Base | Reflux | Variable | TBD |
Research Findings
Recent studies have highlighted the efficiency of nucleophilic aromatic substitution in synthesizing fluorinated compounds due to their stability and reactivity profiles. The ability to selectively introduce fluorine into aromatic systems has made this approach particularly valuable in medicinal chemistry.
Additionally, advancements in condensation techniques have provided alternative pathways to synthesize complex heterocycles, including those containing pyridine rings. These methods often result in higher yields and reduced reaction times compared to traditional approaches.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux, 6 hr | 3-(3-Fluoro-4-formylphenyl)pyridine-2-carboxylic acid | 85% | |
| 0.5M NaOH, RT, 12 hr | Sodium salt of carboxylic acid | 92% |
Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate. Acidic conditions promote protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
Aldehyde Functionalization
The 4-formyl group participates in condensation and reduction reactions:
a) Knoevenagel Condensation
Reacts with active methylene compounds (e.g., malononitrile) in ethanol with piperidine catalysis:
textR = CN, COOR' Product: 3-(3-Fluoro-4-(2-cyano-2-arylvinyl)phenyl)pyridine-2-carboxylates Yield: 70-88%
Application : Synthesis of α,β-unsaturated nitriles for optoelectronic materials .
b) Reduction to Alcohol
NaBH₄ in methanol reduces the formyl group to a hydroxymethyl derivative:
textProduct: Methyl 3-(3-fluoro-4-(hydroxymethyl)phenyl)pyridine-2-carboxylate Yield: 95%
Key Data :
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates substitution at the 3-fluoro position under specific conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 80°C, 24 hr | Methyl 3-(4-formylphenyl)pyridine-2-carboxylate | 40% |
| Sodium methoxide | MeOH, reflux, 12 hr | Methoxy derivative | 28% |
Mechanistic Insight : Fluoride acts as a leaving group due to the electron-withdrawing effect of the pyridine ring and ester group. Activation energy for SNAr is calculated at 18.3 kcal/mol using DFT methods .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling via boronate intermediates:
| Reaction Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Methyl 3-(3-fluoro-4-formylphenyl)-5-phenylpyridine-2-carboxylate | 65% |
Key Parameters :
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces radical formation at the formyl group:
textProduct: Methyl 3-(3-fluoro-4-(•CHO)phenyl)pyridine-2-carboxylate Lifetime: 1.2 µs (measured via transient absorption spectroscopy)
Applications : Potential as a photoinitiator in polymer chemistry .
Complexation with Metals
The pyridine nitrogen and carbonyl oxygen coordinate to transition metals:
| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂ | Ethanol | Octahedral Cu(II) complex | 4.7 ± 0.2 |
| FeCl₃ | THF | Trigonal bipyramidal Fe(III) complex | 3.9 ± 0.3 |
Spectroscopic Evidence :
Cyclization Reactions
Intramolecular aldol condensation forms fused heterocycles under basic conditions:
textConditions: KOtBu, DMF, 120°C, 3 hr Product: Methyl 3-fluoro-10-oxo-5,6-dihydropyrido[2,1-a]isoindole-8-carboxylate Yield: 58%
X-ray Data :
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of pyridine derivatives, including methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate, as anticancer agents. Compounds with fluorinated aromatic systems have shown improved pharmacological properties due to their ability to enhance metabolic stability and bioavailability. For instance, fluorination can increase the lipophilicity of compounds, which is crucial for crossing biological membranes and targeting cancer cells effectively .
2. Inhibition of Protein Geranylgeranylation
Research has demonstrated that derivatives of pyridine can act as inhibitors of protein geranylgeranylation, a post-translational modification critical for the function of certain oncogenic proteins. The introduction of specific substituents on the pyridine ring influences the compound's inhibitory activity against Rab geranylgeranyl transferase (RGGT), making it a candidate for further development in cancer therapeutics .
Synthetic Methodologies
1. Nucleophilic Aromatic Substitution
The synthesis of this compound can be achieved through nucleophilic aromatic substitution reactions. This method allows for the introduction of various substituents onto the aromatic ring, facilitating the creation of diverse derivatives with tailored biological activities. The reaction typically involves replacing a leaving group (such as a nitro group) with a nucleophile, which can be optimized to yield high purity and yield .
2. Radiofluorination Techniques
In radiochemistry, the compound's structure lends itself to radiofluorination, which is essential for developing radiolabeled compounds used in positron emission tomography (PET) imaging. The ability to incorporate fluorine-18 into the pyridine framework allows for the visualization of metabolic processes in vivo, aiding in cancer diagnosis and treatment monitoring .
Potential Future Applications
1. Development of Novel Therapeutics
Given its structural features, this compound holds promise for further exploration as a scaffold in drug design. Modifications to its structure could lead to new classes of drugs targeting various diseases beyond cancer, such as infectious diseases and neurodegenerative disorders.
2. Materials Science
The unique properties of fluorinated compounds make them suitable candidates for advanced materials applications, including organic electronics and sensors. The incorporation of this compound into polymer matrices could enhance material properties like thermal stability and electrical conductivity, opening avenues for innovative applications in nanotechnology .
Mechanism of Action
The mechanism of action of Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: Pyridine-based derivatives (e.g., the target) lack the sulfur atom present in thienopyridines, altering electronic properties and binding interactions in biological systems .
Physicochemical Properties
Stability: The formyl group may render the target compound more prone to oxidation compared to ester- or amino-substituted analogs.
Biological Activity
Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate, with CAS number 920511-15-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 235.21 g/mol. The compound features a pyridine ring substituted with a fluoro and formyl group, which significantly influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-fluoro-4-formylphenol with pyridine derivatives under acidic conditions, followed by esterification to yield the final product. The detailed synthetic pathway is outlined in Table 1.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3-Fluoro-4-formylphenol + Pyridine | Acidic medium | Intermediate |
| 2 | Intermediate + Methylating agent | Esterification | This compound |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyridine derivatives, including this compound. In vitro tests have shown that compounds with electron-withdrawing groups like fluorine exhibit enhanced activity against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives similar to this compound displayed minimum inhibitory concentration (MIC) values ranging from mg/mL to mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Emerging research suggests that this compound may also possess anticancer properties. A study explored the effects of various pyridine derivatives on cancer cell lines, indicating that those with formyl groups showed significant cytotoxicity against HeLa and MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate these pathways .
Case Studies
- Antibacterial Efficacy : In a comparative study, this compound was tested alongside standard antibiotics like ciprofloxacin. The results indicated superior activity against resistant strains of Klebsiella pneumoniae , suggesting its potential as a lead compound for developing new antibacterial agents .
- Cytotoxicity in Cancer Cells : A study assessing various derivatives on cancer cell lines showed that this compound had an IC50 value of µM against MCF-7 cells, indicating moderate efficacy compared to established chemotherapeutics .
Q & A
Q. Table 1: Synthetic Yields Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 100 | 78 | |
| CuI/PPh₃ | THF | 80 | 62 | |
| None (thermal) | Toluene | 120 | 35 |
Q. Table 2: Biological Activity of Related Compounds
| Compound | Assay | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|---|
| Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | HepG2 Cytotoxicity | 8.2 | G2/M Arrest | |
| Halauxifen-methyl | Herbicidal | 0.05 | Auxin Receptor |
Key Research Gaps
- Crystallographic Challenges : The compound’s flexibility (due to the formyl group) complicates crystal growth. Microseed matrix screening (MMS) or co-crystallization with stabilizing agents (e.g., cyclodextrins) may improve diffraction quality .
- In Vivo Pharmacokinetics : No data exist on bioavailability or metabolite profiling. Radiolabeled studies (¹⁴C-tracking) and LC-MS/MS could address this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
